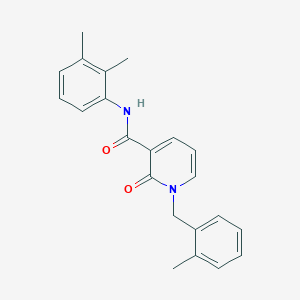

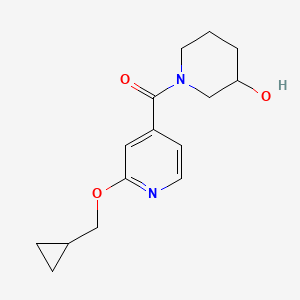

![molecular formula C20H20ClN3O3S2 B2711273 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 946209-62-7](/img/structure/B2711273.png)

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, also known as BIRB 796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are a family of protein kinases that play a crucial role in the regulation of cellular responses to a variety of stimuli, including stress, inflammation, and growth factors. The p38 MAPK pathway is involved in the regulation of cytokine production, cell differentiation, and apoptosis. BIRB 796 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

科学的研究の応用

Anticancer Activity

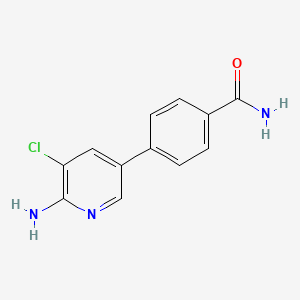

Compounds structurally related to N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, pro-apoptotic indapamide derivatives demonstrated significant anticancer activity, particularly against melanoma cell lines, by inhibiting human carbonic anhydrase isoforms crucial for tumor growth and metastasis (Ö. Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including benzene-sulfonamides, have shown potential as selective class III antiarrhythmic agents. Their efficacy in modulating cardiac electrophysiology underscores a promising avenue for developing new therapeutic strategies for arrhythmias (T. K. Morgan et al., 1990).

Antibacterial Studies

The synthesis and characterization of compounds containing benzothiazol and sulphonamide groups, such as N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, have highlighted their significant antibacterial potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests their potential utility in addressing bacterial resistance issues (L. N. Obasi et al., 2017).

Microbial Transformations

Research into the microbial degradation of benzothiazole derivatives has provided insights into environmental bioremediation strategies. For example, the study of N-(4-chlorphenyl)-benzoisothiazolone transformation by Streptomyces species illustrates the potential of microbial interventions in detoxifying environmental contaminants (B. Stumpf et al., 2004).

Green Synthesis Approaches

Advancements in green chemistry have led to the development of environmentally friendly synthesis methods for benzothiazole derivatives. These methods emphasize water as a reaction medium, aligning with the principles of sustainability and minimal environmental impact (V. Horishny et al., 2020).

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c1-13-4-2-3-11-24(13)29(26,27)15-7-5-14(6-8-15)20(25)23-17-10-9-16(21)18-19(17)28-12-22-18/h5-10,12-13H,2-4,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCSAVDYDHALLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

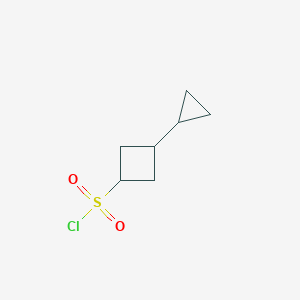

![3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2711193.png)

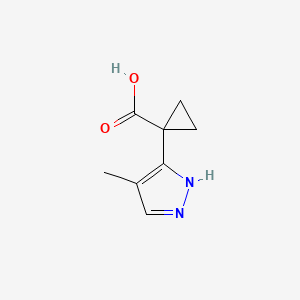

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)

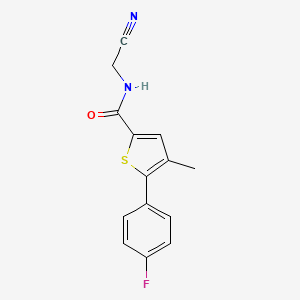

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2711199.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711201.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)